molecular formula C9H3F3N2S B13656554 6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile

6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile

Cat. No.: B13656554
M. Wt: 228.20 g/mol
InChI Key: GTTHQOICIJXEKC-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C9H3F3N2S. This compound is part of the benzo[d]thiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 6-(Trifluoromethyl)benzo[d]thiazole with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases or catalysts to facilitate the reaction.

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)benzo[d]thiazole
  • 6-Hydroxybenzo[d]thiazole-2-carbonitrile
  • 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole

Uniqueness

6-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the trifluoromethyl and nitrile groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H3F3N2S

Molecular Weight

228.20 g/mol

IUPAC Name

6-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6/h1-3H

InChI Key

GTTHQOICIJXEKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)C#N

Origin of Product

United States

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